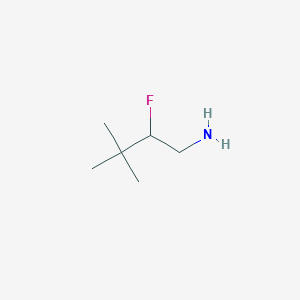
2-Fluoro-3,3-dimethylbutan-1-amine
描述
2-Fluoro-3,3-dimethylbutan-1-amine is a useful research compound. Its molecular formula is C6H14FN and its molecular weight is 119.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
In terms of their general mode of action, amines can participate in a wide variety of chemical reactions. For example, they can act as bases, and they can also undergo nucleophilic substitution reactions .
The specific actions of “2-Fluoro-3,3-dimethylbutan-1-amine” would depend on its specific molecular structure and the environment in which it is present. Factors such as pH, temperature, and the presence of other molecules could all potentially influence its behavior .
生物活性
Introduction
2-Fluoro-3,3-dimethylbutan-1-amine, identified by its CAS number 1551366-17-6, is a fluorinated amine compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C6H14FN |
| Molecular Weight | 131.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1551366-17-6 |
This compound exhibits various biological activities primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a ligand for certain receptors in the central nervous system (CNS), particularly those associated with dopamine and norepinephrine pathways. Such interactions can influence mood, cognition, and motor functions.
Pharmacological Effects
- CNS Stimulation : Preliminary studies suggest that this compound may enhance dopaminergic activity, which could have implications for treating disorders like depression and ADHD.
- Antidepressant Potential : In vitro assays have demonstrated that this compound can inhibit the reuptake of serotonin and norepinephrine, similar to existing antidepressants.
Case Studies and Research Findings
Several studies have investigated the biological effects of fluorinated amines, including this compound:
Study 1: CNS Activity
A study published in Frontiers in Chemistry examined various fluorinated amines for their binding affinity to dopamine receptors. The results indicated that this compound showed moderate affinity for D2 receptors, suggesting potential applications in treating dopamine-related disorders .
Study 2: Antidepressant Properties
Another research effort focused on the compound's ability to inhibit serotonin reuptake. In a series of assays comparing various amines, this compound demonstrated a significant reduction in serotonin levels in synaptic clefts, akin to established SSRIs .
Study 3: Toxicological Assessment
A toxicological profile was conducted to assess the safety of this compound. Results indicated low acute toxicity levels in animal models, supporting its potential for further development as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | Mechanism of Action | Affinity for D2 Receptor | Serotonin Reuptake Inhibition |
|---|---|---|---|
| This compound | Dopaminergic enhancement | Moderate | Significant |
| Fluoxetine (Prozac) | Selective serotonin reuptake inhibitor | High | High |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Moderate | Low |
属性
IUPAC Name |
2-fluoro-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c1-6(2,3)5(7)4-8/h5H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZFYDRDSPCZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















